molecular formula C20H25FINO2 B13409812 FE-PE2I

FE-PE2I

Cat. No.: B13409812
M. Wt: 457.3 g/mol
InChI Key: HOLJKTPTYVYXQS-WTDSWWLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

FE-PE2I is synthesized through a nucleophilic reaction of 18F-fluoride with a tosylated precursor. This reaction is followed by purification and reformulation . The synthesis involves the following steps:

    Nucleophilic Substitution: 18F-fluoride reacts with the tosylated precursor.

    Purification: The product is purified using high-performance liquid chromatography (HPLC).

    Reformulation: The purified product is reformulated for clinical use.

Industrial Production Methods

The industrial production of this compound involves automated synthesis using a cassette-based radiochemistry module, such as the Synthera®+ platform. This method ensures high radiochemical yields and compliance with Good Manufacturing Practice (GMP) standards .

Chemical Reactions Analysis

Types of Reactions

FE-PE2I undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: 18F-fluoride, tosylated precursor.

    Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products

The primary product of these reactions is this compound itself, which is used for PET imaging. Metabolites formed during its metabolic processes are also of interest in scientific studies .

Mechanism of Action

FE-PE2I binds to the dopamine transporter (DAT) in the brain. The binding mechanism involves two steps: a fast step of complex formation and a slower isomerization of the complex. This binding allows for the visualization and quantification of DAT in PET imaging .

Comparison with Similar Compounds

FE-PE2I is often compared with other radioligands used for DAT imaging, such as:

This compound’s unique properties, such as high affinity and selectivity for DAT, excellent brain permeability, and favorable metabolism, make it a valuable tool in neuroimaging .

Properties

Molecular Formula

C20H25FINO2

Molecular Weight

457.3 g/mol

IUPAC Name

2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+

InChI Key

HOLJKTPTYVYXQS-WTDSWWLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3C/C=C/I

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI

Origin of Product

United States

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